2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound with a unique structure that combines elements of pyrrolo[2,1-c][1,4]benzodiazepine and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Pyrrolo[2,1-c][1,4]benzodiazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methoxybenzyl Substitution: The final step involves the substitution of the methoxybenzyl group, which can be achieved through nucleophilic substitution reactions using reagents like methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form additional ketone or carboxylic acid functionalities.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool to study cellular processes and molecular interactions due to its ability to interact with specific proteins and enzymes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting cancer cell proliferation or modulating neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-c][1,4]benzodiazepines: These compounds share the core structure and have similar biological activities.
Benzodiazepines: Known for their use in treating anxiety and insomnia, they share some structural similarities but differ in their specific functional groups.
Acetamides: These compounds have a simpler structure but can provide insights into the reactivity and properties of the acetamide group.
Uniqueness
2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide is unique due to its combination of the pyrrolo[2,1-c][1,4]benzodiazepine core with the methoxybenzyl and acetamide groups
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23N3O4/c1-29-19-11-5-2-7-15(19)13-23-20(26)14-25-17-9-4-3-8-16(17)21(27)24-12-6-10-18(24)22(25)28/h2-5,7-9,11,18H,6,10,12-14H2,1H3,(H,23,26) |
InChI Key |
XPYYUBNLUOGOLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C3=CC=CC=C3C(=O)N4CCCC4C2=O |
Origin of Product |
United States |
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